molecular formula C7H16O2 B1599283 3-tert-Butyloxy-1-propanol CAS No. 80783-53-5

3-tert-Butyloxy-1-propanol

Cat. No. B1599283
CAS RN: 80783-53-5
M. Wt: 132.2 g/mol
InChI Key: GHTWMSKPKHLXPE-UHFFFAOYSA-N
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Description

“3-tert-Butyloxy-1-propanol” is a chemical compound with the molecular formula (CH3)3COCH2CH2CH2OH . It has a molecular weight of 132.20 .


Molecular Structure Analysis

The molecular structure of “3-tert-Butyloxy-1-propanol” is represented by the formula (CH3)3COCH2CH2CH2OH . This indicates that the molecule consists of a propyl (propanol) group attached to a tert-butyl group via an oxygen atom.


Physical And Chemical Properties Analysis

“3-tert-Butyloxy-1-propanol” has a refractive index of n20/D 1.422 and a density of 0.891 g/mL at 20 °C (lit.) .

Scientific Research Applications

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of compounds structurally related to 3-tert-Butyloxy-1-propanol, such as ethyl tert-butyl ether (ETBE), indicates the complexity of microbial degradation pathways in soil and groundwater. Microorganisms capable of degrading ETBE, a compound with a similar tert-butyl group, through aerobic processes have been identified. This suggests potential environmental pathways for the breakdown of similar compounds, highlighting the importance of understanding microbial interactions with these substances for environmental management and remediation efforts (Thornton et al., 2020).

Antioxidant Activity and Applications

Studies on synthetic phenolic antioxidants (SPAs), which share structural similarities with 3-tert-Butyloxy-1-propanol, shed light on their widespread use in preventing oxidative reactions in various industrial and commercial products. The environmental occurrence, human exposure, and toxicity of SPAs, such as butylated hydroxytoluene (BHT), have been extensively reviewed, offering insights into the potential health and environmental impacts of related compounds. Such research underscores the necessity for safer, environmentally friendly alternatives with similar antioxidative properties (Liu & Mabury, 2020).

Downstream Processing in Biotechnology

The downstream processing of biologically produced diols, including 1,3-propanediol, which can be related to the production or degradation pathways of 3-tert-Butyloxy-1-propanol, has been critically reviewed. The separation technologies discussed, such as aqueous two-phase extraction and pervaporation, offer valuable perspectives for improving the efficiency and sustainability of processing compounds with functionalities similar to 3-tert-Butyloxy-1-propanol. This highlights the compound's potential role in biotechnological applications and the importance of innovative separation techniques (Xiu & Zeng, 2008).

Nonchromatographic Bioseparation Processes

The application of three-phase partitioning (TPP) in the bioseparation of bioactive molecules from natural sources presents a green, efficient, and scalable approach that could potentially be applied to compounds like 3-tert-Butyloxy-1-propanol. TPP's versatility in separating proteins, enzymes, plant oils, and small molecule organic compounds from complex mixtures without chromatography offers an elegant solution for purifying and processing bioactive compounds for food, cosmetics, and medicinal uses (Yan et al., 2018).

Safety And Hazards

While specific safety and hazard information for “3-tert-Butyloxy-1-propanol” was not found, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, breathing in mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWMSKPKHLXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407858
Record name 3-tert-Butyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyloxy-1-propanol

CAS RN

80783-53-5
Record name 3-(1,1-Dimethylethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80783-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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